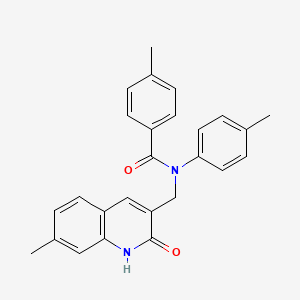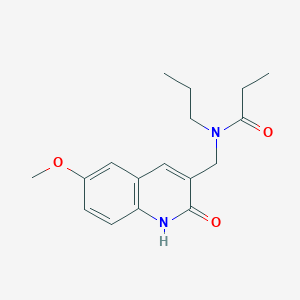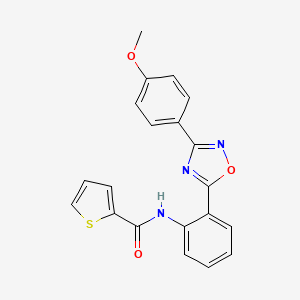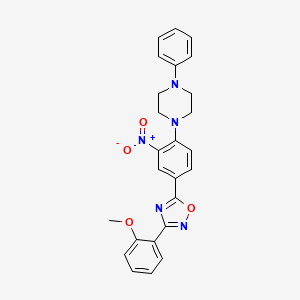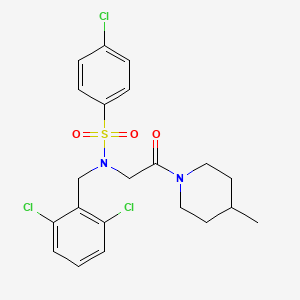
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-ethoxyphenyl)acetamide, also known as DPPS, is a chemical compound that has been extensively studied for its applications in scientific research. DPPS is a sulfonamide-based compound that has been synthesized through various methods.
作用机制
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-ethoxyphenyl)acetamide inhibits the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound binds to the extracellular domain of the sodium channel and stabilizes it in the closed state, preventing the influx of sodium ions and the generation of action potentials.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. This compound has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
实验室实验的优点和局限性
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It has a high potency and selectivity for voltage-gated sodium channels, making it a useful tool for studying their function. This compound has also been shown to have a long duration of action, which allows for prolonged experiments. However, this compound is a relatively complex molecule and its synthesis can be challenging. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the study of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of more efficient and scalable synthesis methods for this compound. Another direction is the study of the effects of this compound on other voltage-gated ion channels, such as calcium and potassium channels. Additionally, the potential therapeutic applications of this compound in the treatment of chronic pain and epilepsy warrant further investigation. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic targets and treatments for neurological disorders.
合成方法
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-ethoxyphenyl)acetamide has been synthesized through various methods, including the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 4-chlorobenzenesulfonyl chloride followed by the reaction with 2-ethoxyacetyl chloride. The resulting product is then treated with ammonium hydroxide to obtain this compound. Other methods include the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 4-nitrobenzenesulfonyl chloride followed by reduction with sodium dithionite and treatment with 2-ethoxyacetyl chloride.
科学研究应用
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its applications in scientific research. It has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. This compound has been used to study the role of Nav1.7 in pain sensation and has shown potential as a therapeutic target for the treatment of chronic pain. This compound has also been studied for its potential use in the treatment of epilepsy, as it has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.1, which is involved in the generation of epileptic seizures.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-4-34-23-13-9-8-12-22(23)27-26(29)19-28(17-16-20-10-6-5-7-11-20)35(30,31)21-14-15-24(32-2)25(18-21)33-3/h5-15,18H,4,16-17,19H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOASFUQBMRHLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
